

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

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Compound of Interest

Compound Name: *1-Methyl-1H-indazole-6-carbonitrile*

Cat. No.: *B1602944*

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The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone in modern medicinal chemistry.^[1] Its rigid, bicyclic structure and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal scaffold for engaging with biological targets.^[1] Consequently, indazole derivatives have demonstrated a vast range of pharmacological activities, including potent anticancer, anti-inflammatory, and antibacterial properties.^[1] The strategic functionalization of this core, as seen in **1-Methyl-1H-indazole-6-carbonitrile**, is a critical step in the development of novel therapeutics.

Physicochemical and Structural Properties

1-Methyl-1H-indazole-6-carbonitrile is a solid compound at room temperature, possessing the key structural features and physicochemical properties summarized below.^[2] The N-methylation at the 1-position precludes the tautomerism often seen in N-H indazoles, providing a single, stable isomer for synthetic manipulations.^[3]

Table 1: Physicochemical Properties of **1-Methyl-1H-indazole-6-carbonitrile**

Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ N ₃	[2] [4]
Molecular Weight	157.17 g/mol	[2]
CAS Number	267413-29-6	[2]
Appearance	Solid	[2]
Predicted XlogP	1.8	[4]
Monoisotopic Mass	157.0640 Da	[4]

Figure 1: Chemical Structure of **1-Methyl-1H-indazole-6-carbonitrile**

Spectroscopic Analysis (Predicted and Comparative)

While a publicly available, fully assigned experimental spectrum for this specific molecule is scarce, its spectral characteristics can be reliably predicted based on established principles and data from closely related analogs.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the benzene ring. A singlet for the C3-H proton should appear downfield. The protons at C4, C5, and C7 will exhibit characteristic doublet or doublet-of-doublets splitting patterns. A sharp singlet corresponding to the three protons of the N-methyl group will be visible in the aliphatic region, typically around 3.8-4.2 ppm.
- ¹³C NMR: The carbon spectrum will show nine distinct signals. The nitrile carbon (C≡N) is expected in the 115-120 ppm range. Aromatic carbons will resonate between 110-145 ppm. The N-methyl carbon will appear upfield, typically around 35-40 ppm. General ¹³C NMR data for indazoles confirms these expected ranges.[\[3\]](#)
- Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ (m/z 158.07128) and [M+Na]⁺ (m/z 180.05322), have been calculated and can be used to aid in identification.[\[4\]](#)

- Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile ($\text{C}\equiv\text{N}$) stretch is expected around $2220\text{-}2240\text{ cm}^{-1}$. Aromatic C-H and C=C stretching bands will also be present. The spectrum of the analogous 3-phenyl-1H-indazole-6-carbonitrile shows a strong nitrile peak in this region.[5]

Synthesis Strategy and Methodology

A robust and logical synthesis of **1-Methyl-1H-indazole-6-carbonitrile** can be designed from commercially available precursors using well-established, high-yielding reactions. The following three-step sequence represents a reliable and scalable approach.



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Figure 2: Proposed Synthetic Workflow

Step 1: N-Methylation of 6-Bromo-1H-indazole

Causality: The first step involves the selective methylation of the indazole nitrogen. Using a mild base like potassium carbonate ensures deprotonation of the more acidic N1 proton without promoting unwanted side reactions. A polar aprotic solvent like DMF facilitates the $\text{S}_{\text{n}}2$ reaction with methyl iodide. This strategy is standard for achieving N-alkylation on the indazole scaffold. [6]

Protocol:

- To a stirred solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, $\sim 0.5\text{ M}$), add potassium carbonate (K_2CO_3 , 1.5 eq).
- Stir the suspension at room temperature for 30 minutes.
- Add methyl iodide (MeI, 1.2 eq) dropwise to the mixture.
- Stir the reaction at room temperature for 4-6 hours, monitoring for completion by TLC or LC-MS.

- Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.
- Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 6-bromo-1-methyl-1H-indazole.

Step 2: Palladium-Catalyzed Cyanation

Causality: The conversion of the aryl bromide to a nitrile is efficiently achieved via palladium-catalyzed cyanation. This protocol is adapted from a highly reliable Organic Syntheses procedure.^[7] Potassium ferrocyanide ($K_4[Fe(CN)_6]$) is used as a non-toxic, stable, and effective cyanide source. The choice of a bulky phosphine ligand like Xantphos is critical; it promotes the reductive elimination step and prevents catalyst deactivation, leading to high catalyst turnover and excellent yields.^[7] A mixed solvent system of DMAc/water is often used to ensure solubility of both the organic substrate and the inorganic cyanide salt.

Protocol:

- To a reaction vessel, add 6-bromo-1-methyl-1H-indazole (1.0 eq), potassium ferrocyanide trihydrate ($K_4[Fe(CN)_6] \cdot 3H_2O$, 0.5 eq), palladium catalyst (e.g., $Pd_2(dba)_3$, 1-2 mol%), and Xantphos (2-4 mol%).
- Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen).
- Add degassed dimethylacetamide (DMAc) and water (typically a 4:3 ratio, ~0.4 M).
- Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring for completion.
- After cooling to room temperature, dilute the mixture with ethyl acetate and water.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure **1-Methyl-1H-indazole-6-carbonitrile**.

Chemical Reactivity and Synthetic Utility

The nitrile group is a linchpin for synthetic diversification, serving as a precursor to amines, carboxylic acids, aldehydes, and ketones.^[8] For drug development professionals, the conversion to primary amines and carboxylic acids is of paramount importance.

Reduction to (1-Methyl-1H-indazol-6-yl)methanamine

Causality: The reduction of the nitrile to a primary amine provides a crucial synthetic handle for introducing the indazole core into larger molecules via amide bond formation, reductive amination, or urea formation. Lithium aluminum hydride (LiAlH_4) is a powerful reducing agent that effectively and cleanly reduces nitriles to primary amines.^{[8][9]} The reaction proceeds via two successive hydride additions to the nitrile carbon.^[8]

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